molecular formula C17H24N2O6S B2432342 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate CAS No. 1396996-84-1

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate

Cat. No.: B2432342
CAS No.: 1396996-84-1
M. Wt: 384.45
InChI Key: CYCMJAXGJGLQCZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is a specialized, protected amino acid derivative designed for synthetic organic and peptide chemistry research. The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that is stable under basic conditions and can be removed under mild acidic conditions . The ethyl ester moiety offers a different orthogonal protecting strategy for the carboxylic acid functionality, which can be manipulated under conditions that leave the Boc group intact. The 4-nitrobenzylsulfanyl side chain is a key functional feature, introducing a protected thioether or a potential handle for further functionalization. This structure is particularly valuable for the synthesis of complex peptides and biomolecules that require the incorporation of sulfur-containing amino acid analogs or for the site-specific introduction of labels and probes. Compounds of this nature serve as crucial intermediates in medicinal chemistry for the development of new therapeutic agents, as evidenced by the use of similar Boc-protected amino acid esters in the synthesis of pharmacologically active benzodiazepine derivatives . As a building block, it enables researchers to explore structure-activity relationships and to create novel molecular architectures with potential biological activity. The product is provided with high purity standards to ensure consistent and reliable performance in research applications. This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(4-nitrophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-5-24-15(20)14(18-16(21)25-17(2,3)4)11-26-10-12-6-8-13(9-7-12)19(22)23/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCMJAXGJGLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The intermediate product is then reacted with 4-nitrobenzyl chloride in the presence of a suitable base to introduce the nitrobenzyl group. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is primarily utilized as an intermediate in synthesizing more complex molecules. Its unique structure makes it suitable for developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties. The presence of the nitrobenzyl group has been linked to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 2-[...]VariousTBD

Medicine

The compound is being investigated as a potential prodrug. In this context, it is metabolized in the body to release active therapeutic agents. The mechanism involves enzymatic cleavage of the Boc group or reduction of the nitro group, which may activate its therapeutic effects.

Case Studies

  • Antimicrobial Studies : A study demonstrated that compounds similar to this compound showed significant antimicrobial activity against resistant bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cancer Research : Preliminary studies indicated that derivatives of this compound exhibited selective cytotoxicity towards cancer cell lines, highlighting its potential as an anticancer agent.

Similar Compounds

Compound NameStructural Differences
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateHydroxy group instead of sulfanyl group
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateMethyl ester instead of ethyl ester

Uniqueness

This compound stands out due to its combination of both a nitrobenzyl and a sulfanyl group, which provide distinct chemical reactivity and potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where enzymatic cleavage of the Boc group or reduction of the nitro group releases the active form of the drug. The sulfanyl group may also interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is unique due to the presence of both a nitrobenzyl and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate, also known by its CAS number 136285-65-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C17H24N2O6S
  • Molecular Weight : 384.4 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfanyl group attached to a propanoate backbone.

Antimicrobial Activity

Research studies indicate that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of the nitrobenzyl group is particularly noteworthy as it has been linked to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 2-[...]VariousTBD

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain types of cancer cells through apoptosis induction.

Case Study Example : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of ethyl derivatives on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 50 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The nitro group may interfere with bacterial ribosomal function.
  • Induction of Apoptosis : In cancer cells, the compound could activate caspases leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to cytotoxicity.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and reduce toxicity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis involves standard organic reactions, including the use of thionyl chloride and various amines. SAR studies indicate that modifications to the nitrobenzyl moiety can significantly alter both antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationships

ModificationActivity Change
Nitro to AminoDecreased activity
Addition of HalogensIncreased potency
Altering Alkyl GroupsVariable effects

Q & A

Q. What analytical methods resolve contradictions in reported synthetic yields?

  • Methodology : Contradictions often stem from varying purity of starting materials or reaction conditions. Reproducibility requires rigorous characterization (e.g., HPLC purity >97%, HRMS validation) and documentation of solvent grades, as emphasized in and .

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